3-Oxazol-5-yl-benzenesulfonamide
Overview
Description
3-Oxazol-5-yl-benzenesulfonamide is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Mechanism of Action
Target of Action
The primary target of 3-Oxazol-5-yl-benzenesulfonamide is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many physiological and pathological processes . The compound acts as an isoform-selective inhibitor of human carbonic anhydrase II .
Mode of Action
This compound interacts with its target, hCAs, by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the physiological processes they regulate .
Biochemical Pathways
The inhibition of hCAs affects various biochemical pathways. These enzymes are involved in a wide range of pharmacological applications, including ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs . The compound’s action on these enzymes can therefore influence these pathways and their downstream effects.
Result of Action
The inhibition of hCAs by this compound can lead to various molecular and cellular effects. For instance, it has been found to potentiate the antimicrobial action of carbapenems and aminoglycosides against antibiotic-resistant bacteria . It also exhibits an antimonooxidase effect in vitro .
Biochemical Analysis
Biochemical Properties
3-Oxazol-5-yl-benzenesulfonamide plays a crucial role in various biochemical reactions. It has been identified as an isoform-selective inhibitor of human carbonic anhydrase II, an enzyme involved in many important physiological and pathological processes . The compound exhibits strong inhibitory activity against human carbonic anhydrase II with a Ki value of 0.05 µM . Additionally, this compound interacts with other biomolecules such as carbapenems and aminoglycosides, enhancing their antimicrobial action against antibiotic-resistant bacteria .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has demonstrated significant antibacterial activity against gram-positive bacteria like Enterococcus faecium and Enterococcus faecalis, as well as gram-negative bacteria such as Escherichia coli . It influences cell function by inhibiting the activity of carbonic anhydrase, leading to disruptions in cellular metabolism and pH regulation . Furthermore, this compound has shown potential in modulating cell signaling pathways and gene expression, contributing to its therapeutic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of human carbonic anhydrase II, inhibiting its enzymatic activity . This inhibition disrupts the enzyme’s role in maintaining acid-base balance and ion transport, leading to various physiological effects . Additionally, this compound may interact with other enzymes and proteins, further influencing cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of carbonic anhydrase activity and alterations in cellular metabolism . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic benefits, such as reducing intraocular pressure in models of glaucoma . At higher doses, toxic or adverse effects have been observed, including disruptions in electrolyte balance and renal function . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for safe and effective use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase, influencing metabolic flux and metabolite levels . The compound’s metabolism may also involve phase I and phase II reactions, including oxidation and conjugation, which affect its bioavailability and clearance . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific tissues where it exerts its effects . Additionally, this compound may bind to plasma proteins, influencing its distribution and half-life in the body .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm or mitochondria, where it interacts with its molecular targets . Post-translational modifications and targeting signals may direct this compound to these compartments, enhancing its therapeutic potential .
Preparation Methods
The synthesis of 3-Oxazol-5-yl-benzenesulfonamide can be achieved through several routes. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The final step involves sulfochlorination with thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia to yield this compound .
Chemical Reactions Analysis
3-Oxazol-5-yl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-Oxazol-5-yl-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable candidate for drug development.
Medicine: It has been studied for its potential use in treating glaucoma by inhibiting human carbonic anhydrase II.
Industry: The compound is used in the development of modern anti-infective drugs and other pharmaceutical applications
Comparison with Similar Compounds
3-Oxazol-5-yl-benzenesulfonamide can be compared with other oxazole derivatives such as:
Aleglitazar: An antidiabetic compound.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole core structure but differ in their specific biological activities and applications. This compound is unique due to its potent inhibition of human carbonic anhydrase II and its potential use in treating glaucoma .
Properties
IUPAC Name |
3-(1,3-oxazol-5-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c10-15(12,13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6H,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVARVWUSZSPTGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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